molecular formula C8H12O3 B066655 methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate CAS No. 189386-90-1

methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate

Cat. No. B066655
M. Wt: 156.18 g/mol
InChI Key: JJPDBYYISDTBEA-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate, also known as MDHP, is a chemical compound used in scientific research for its unique biochemical and physiological effects. MDHP is a pyran carboxylate derivative that has been synthesized using various methods, including a one-pot three-component reaction and a modified Strecker reaction. MDHP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

The mechanism of action of methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate is not fully understood, but studies have suggested that it may act by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been found to have analgesic and anti-anxiety effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate in lab experiments is its unique biochemical and physiological effects, which make it a valuable tool for studying various diseases. Additionally, methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on developing new synthesis methods for methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate that are more efficient and cost-effective.

Synthesis Methods

Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate can be synthesized using a one-pot three-component reaction, which involves the reaction of an aldehyde, an acid, and a ketone in the presence of a Lewis acid catalyst. Alternatively, methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate can be synthesized using a modified Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide in the presence of acid.

Scientific Research Applications

Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has anti-cancer properties and can induce apoptosis in cancer cells. methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has also been found to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage.

properties

CAS RN

189386-90-1

Product Name

methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C8H12O3/c1-6-4-3-5-7(11-6)8(9)10-2/h3,5-7H,4H2,1-2H3/t6-,7+/m0/s1

InChI Key

JJPDBYYISDTBEA-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CC=C[C@@H](O1)C(=O)OC

SMILES

CC1CC=CC(O1)C(=O)OC

Canonical SMILES

CC1CC=CC(O1)C(=O)OC

synonyms

2H-Pyran-2-carboxylicacid,5,6-dihydro-6-methyl-,methylester,trans-(9CI)

Origin of Product

United States

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